![molecular formula C6H4ClN3 B1444010 2-Amino-5-chloronicotinonitrile CAS No. 869557-28-8](/img/structure/B1444010.png)
2-Amino-5-chloronicotinonitrile
Overview
Description
2-Amino-5-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 . It has received significant attention in scientific research due to its unique properties and potential applications in different fields.
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloronicotinonitrile contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
2-Amino-5-chloronicotinonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C . The compound has a molar refractivity of 37.6±0.4 cm3, and its polar surface area is 63 Å2 .Scientific Research Applications
Nonlinear Optical Materials
2-Amino-5-chloronicotinonitrile: is used in the synthesis of organic compounds with potential applications in nonlinear optics (NLO) . These materials are crucial for developing new technologies in laser systems, optical limiters, and other photonic devices. The compound’s ability to form optically transparent single crystals makes it suitable for NLO applications, where high optical transmittance and thermal stability are required .
Safety and Hazards
2-Amino-5-chloronicotinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid contact with skin and eyes, and not to breathe dust, mist, or vapors .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-chloronicotinonitrile is the enzyme nitrilase . This enzyme plays a crucial role in the biosynthesis of 2-chloronicotinic acid (2-CA), a significant building block for agrochemicals and pharmaceuticals .
Mode of Action
2-Amino-5-chloronicotinonitrile: interacts with nitrilase through a process called hydrolysis . The compound binds to the enzyme, leading to a reaction that results in the efficient synthesis of 2-chloronicotinic acid . The development of nitrilase with ideal catalytic properties is crucial for this biosynthetic route with industrial potential .
Biochemical Pathways
The action of 2-Amino-5-chloronicotinonitrile affects the biochemical pathway of nitrilase-catalyzed hydrolysis . This pathway leads to the production of 2-chloronicotinic acid, which is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Result of Action
The action of 2-Amino-5-chloronicotinonitrile results in the efficient synthesis of 2-chloronicotinic acid . This compound is a valuable building block in the production of various agrochemicals and pharmaceuticals .
properties
IUPAC Name |
2-amino-5-chloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKOYSPRIPDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734826 | |
Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloronicotinonitrile | |
CAS RN |
869557-28-8 | |
Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.